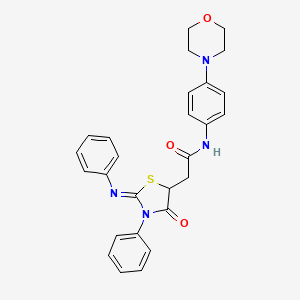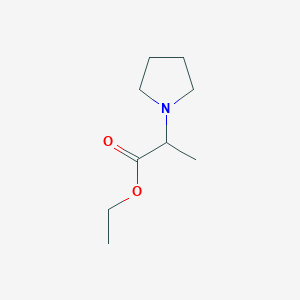
Ethyl 2-pyrrolidin-1-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-pyrrolidin-1-ylpropanoate is a chemical compound with the molecular formula C9H17NO2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of Ethyl 2-pyrrolidin-1-ylpropanoate and similar compounds involves the use of N-carbamate-protected amino alcohols . The pyrrolidine ring is constructed from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-pyrrolidin-1-ylpropanoate is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in Ethyl 2-pyrrolidin-1-ylpropanoate contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Catalysis and Synthetic Applications
- Synthesis of Highly Functionalized Tetrahydropyridines: Ethyl 2-methyl-2,3-butadienoate is utilized in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process demonstrates the potential of Ethyl 2-pyrrolidin-1-ylpropanoate derivatives in synthesizing complex nitrogen-containing rings, useful in various organic syntheses (Zhu, Lan, & Kwon, 2003).
Corrosion Inhibition
- Corrosion Inhibition of Steel: Novel corrosion inhibitors derived from pyrrolidinone have been synthesized and tested for their efficiency in protecting steel in acidic environments. These derivatives demonstrate high inhibition efficiency, making them valuable for industrial applications where corrosion resistance is critical (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).
Material Science
- Protecting Group for Carboxylic Acids: 2-(Pyridin-2-yl)ethanol, closely related to Ethyl 2-pyrrolidin-1-ylpropanoate in terms of structural motifs, has been explored as a protecting group for carboxylic acids. It has shown potential in polymer chemistry for selective removal post-polymerization, suggesting related compounds could have similar applications (Elladiou & Patrickios, 2012).
Insecticidal Activity
- Venom of Australian Ants: Derivatives of Ethyl 2-pyrrolidin-1-ylpropanoate found in the venom of Australian ants of the genus Monomorium exhibit significant insecticidal activity. This discovery highlights the compound's potential for developing new insecticides (Jones, Blum, Andersen, Fales, & Escoubas, 2005).
Ionic Liquids and Conductivity
- Ionic Conductivity: Studies on ionic liquids involving pyrrolidinium cation derivatives suggest that Ethyl 2-pyrrolidin-1-ylpropanoate analogs could play a role in enhancing the ionic conductivity of these liquids, especially when doped with lithium salts. This application is crucial for developing advanced battery technologies (Martinelli et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound, Ethyl-2-pyrrolidinone, indicates that it is a combustible liquid that causes serious eye damage and may damage the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
Future Directions
properties
IUPAC Name |
ethyl 2-pyrrolidin-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8(2)10-6-4-5-7-10/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGPWEICKXUJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-pyrrolidin-1-ylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

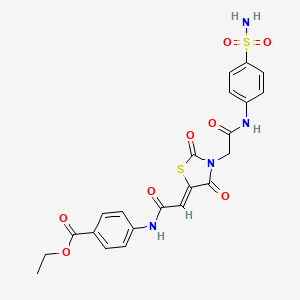
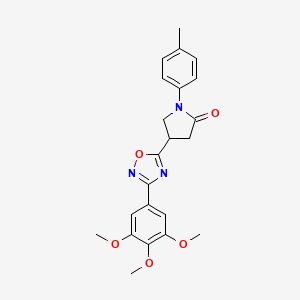
![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)
![{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2728483.png)
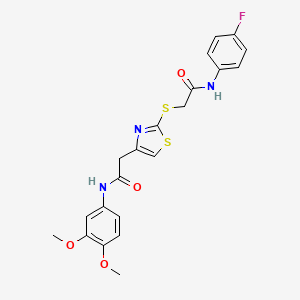
methanone](/img/structure/B2728488.png)
![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)
![N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2728491.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)
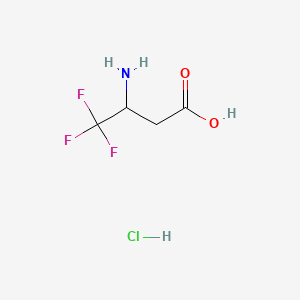
![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)
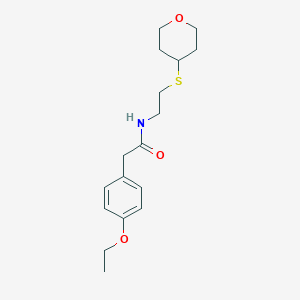
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2728499.png)
